2-(3-Bromo-benzyl)-thiazol-4-ylamine
Description
Historical Context of Thiazole Derivatives in Medicinal Chemistry
The evolution of thiazole chemistry in medicinal applications traces its origins to the pioneering work of Arthur Rudolf Hantzsch in 1887, who first described the systematic synthesis of thiazole rings through the condensation of α-halocarbonyl compounds with thioamides. This foundational methodology, known as the Hantzsch thiazole synthesis, established the groundwork for the subsequent development of countless biologically active thiazole derivatives that have become integral to modern pharmaceutical science. The historical significance of thiazole derivatives in medicinal chemistry is exemplified by their widespread incorporation into clinically approved medications, with more than 18 Food and Drug Administration approved drugs containing the thiazole scaffold as a core structural element.
The medicinal importance of thiazole derivatives became increasingly evident during the mid-20th century with the development of sulfathiazole, one of the earliest sulfa drugs that demonstrated the therapeutic potential of 2-aminothiazole derivatives. This breakthrough established thiazole-containing compounds as viable therapeutic agents and spurred extensive research into their biological activities. Subsequently, numerous thiazole-based pharmaceuticals have been developed, including famotidine for gastric acid reduction, meloxicam for anti-inflammatory applications, and pramipexole for neurological disorders.
The historical progression of thiazole chemistry in medicinal applications has been characterized by continuous innovation in synthetic methodologies and structural modifications. The Cook-Heilbron method, Robinson-Gabriel synthesis, and various microwave-assisted synthetic approaches have expanded the accessible chemical space of thiazole derivatives. These synthetic advancements have enabled the systematic exploration of structure-activity relationships and the optimization of pharmacological properties through strategic molecular modifications.
Contemporary thiazole research has witnessed remarkable developments in the synthesis of complex derivatives with enhanced biological activities. Recent examples include cefiderocol, approved in 2019 as the first siderophore antibiotic for treating multidrug-resistant gram-negative bacterial infections, and alpelisib, approved for specific breast cancer treatments. These modern applications demonstrate the continued relevance and therapeutic potential of thiazole derivatives in addressing current medical challenges.
Structural Significance of 2-Aminothiazole Core in Bioactive Compounds
The 2-aminothiazole core represents a privileged pharmacophore that exhibits exceptional versatility in biological systems through its unique structural and electronic properties. This heterocyclic scaffold can be conceptualized as a cyclic isothiourea, possessing both nucleophilic and electrophilic characteristics that enable diverse intermolecular interactions with biological targets. The presence of nitrogen and sulfur heteroatoms within the five-membered ring creates a distinctive electronic environment that facilitates specific binding interactions with proteins, enzymes, and other macromolecular targets.
The structural significance of the 2-aminothiazole core is fundamentally rooted in its hydrogen bonding capabilities and conformational flexibility. The amino group at the 2-position serves as both a hydrogen bond donor and acceptor, while the thiazole nitrogen can participate in additional hydrogen bonding interactions. This multifaceted hydrogen bonding profile enables 2-aminothiazole derivatives to form stable complexes with diverse biological targets, contributing to their broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.
The electronic properties of the 2-aminothiazole core are particularly noteworthy in the context of drug-target interactions. The delocalized π-electron system within the thiazole ring provides opportunities for π-π stacking interactions with aromatic residues in protein binding sites. Additionally, the polarizable sulfur atom can engage in various non-covalent interactions, including sulfur-π interactions and coordination with metal centers in metalloproteins.
Recent structural studies have revealed that 2-aminothiazole derivatives can adopt multiple conformations depending on the substitution pattern and the chemical environment. This conformational adaptability allows these compounds to fit into diverse binding pockets and interact with structurally distinct targets. The ability to modulate the electronic and steric properties through strategic substitution at various positions of the thiazole ring has made 2-aminothiazole an attractive scaffold for drug design and optimization.
| Structural Feature | Biological Significance | Interaction Type |
|---|---|---|
| Amino group at position 2 | Hydrogen bonding with target proteins | Donor/Acceptor interactions |
| Thiazole nitrogen | Additional hydrogen bonding capabilities | Acceptor interactions |
| Sulfur atom | Non-covalent interactions with aromatic systems | Sulfur-π interactions |
| π-electron system | Stacking with aromatic protein residues | π-π interactions |
| Ring flexibility | Conformational adaptation to binding sites | Induced fit mechanisms |
Rationale for Studying Brominated Benzyl-Thiazole Derivatives
The incorporation of bromine substitution into benzyl-thiazole derivatives represents a strategic approach to enhance the pharmacological properties and biological activities of thiazole-based compounds through halogen bonding interactions. Brominated derivatives offer unique advantages over their non-halogenated counterparts, primarily due to the distinctive electronic and steric properties conferred by the bromine atom. The rationale for studying brominated benzyl-thiazole derivatives stems from the well-documented ability of heavy organohalogens to participate in halogen bonding, a directional non-covalent interaction that can significantly influence drug-target binding affinity and selectivity.
Halogen bonding interactions involving bromine atoms have been demonstrated to play crucial roles in both improving drug-target binding affinity and modulating absorption, distribution, metabolism, excretion, and toxicity properties. The electropositive region (σ-hole) on the bromine atom can form directional interactions with electron-rich acceptors such as oxygen, nitrogen, and sulfur atoms in biological targets. These interactions are comparable in strength to classical hydrogen bonds and can provide additional stabilization to drug-receptor complexes.
The 3-bromobenzyl substitution pattern in this compound offers several structural advantages for biological activity. The meta-position of bromine on the benzyl ring provides optimal geometric orientation for halogen bonding while maintaining favorable pharmacokinetic properties. Database surveys have revealed that heavy organohalogens, including brominated compounds, demonstrate superior survival rates during drug discovery and development processes compared to organofluorines, suggesting enhanced stability and efficacy of brominated derivatives.
The benzyl linker between the thiazole core and the brominated aromatic ring provides conformational flexibility that allows the compound to adapt to various binding sites while maintaining the spatial arrangement necessary for optimal halogen bonding interactions. This structural feature enables the compound to engage multiple interaction modes simultaneously, potentially leading to enhanced potency and selectivity profiles.
| Bromination Advantage | Mechanism | Potential Benefit |
|---|---|---|
| Halogen bonding capability | σ-hole interactions with electron-rich acceptors | Enhanced binding affinity |
| Improved metabolic stability | Resistance to enzymatic degradation | Extended half-life |
| Enhanced lipophilicity | Increased membrane permeability | Better bioavailability |
| Conformational optimization | Optimal spatial arrangement for target binding | Improved selectivity |
| Electronic modulation | Altered electron density distribution | Tunable pharmacological properties |
Recent quantum mechanical studies have provided detailed insights into the bonding mechanisms underlying halogen bond formation in ligand-protein systems, revealing that brominated compounds can form interactions comparable in strength to hydrogen bonds. These findings support the strategic incorporation of bromine substituents in medicinal chemistry applications and provide a strong theoretical foundation for the development of brominated thiazole derivatives as potential therapeutic agents.
Structure
2D Structure
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl]-1,3-thiazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c11-8-3-1-2-7(4-8)5-10-13-9(12)6-14-10/h1-4,6H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLWJJDTGIPINA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC2=NC(=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670244 | |
| Record name | 2-[(3-Bromophenyl)methyl]-1,3-thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-46-9 | |
| Record name | 2-[(3-Bromophenyl)methyl]-4-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-Bromophenyl)methyl]-1,3-thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(3-Bromo-benzyl)-thiazol-4-ylamine is a compound that belongs to the thiazole family, known for its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a bromobenzyl group. The presence of the bromine atom is significant as it can enhance the lipophilicity and biological activity of the molecule.
1. Anticancer Activity
Numerous studies have demonstrated the potential anticancer properties of thiazole derivatives, including this compound.
- Cell Line Studies : In vitro studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. For instance, related thiazole derivatives have reported IC50 values ranging from 2.93 µM to 7.17 µM against MCF-7 cells, indicating promising anticancer efficacy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Related Thiazole Derivative | MCF-7 | 2.93 ± 0.47 |
| Related Thiazole Derivative | MCF-7 | 7.17 ± 0.94 |
2. Acetylcholinesterase Inhibition
Thiazole derivatives are also recognized for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's.
- Inhibition Studies : Compounds similar to this compound have shown strong AChE inhibitory activity, with some derivatives achieving IC50 values as low as 2.7 µM . This suggests that modifications in the thiazole structure can lead to enhanced AChE inhibition.
3. Antimicrobial Activity
Thiazole derivatives have been investigated for their antimicrobial properties as well.
- Microbial Inhibition : Studies indicate that certain thiazole compounds exhibit significant antibacterial and antifungal activities, although specific data on this compound remains limited.
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound likely binds to the active sites of enzymes like AChE, preventing substrate hydrolysis.
- Cell Cycle Arrest : Some thiazoles induce cell cycle arrest in cancer cells, leading to apoptosis through pathways involving caspases and other apoptotic markers .
Case Studies
A notable case study involved the synthesis and evaluation of new thiazole derivatives for anticancer activity against multiple cell lines. These studies highlighted the importance of substituents on the thiazole ring in modulating activity and selectivity towards cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Benzyl vs. Thienyl
- Electronic Properties: The benzyl group (C₆H₅-CH₂-) is a lipophilic, electron-rich aromatic system. Bromination at the meta position enhances steric bulk and may modulate electronic interactions in biological targets.
- Thienyl derivatives may engage in stronger intermolecular interactions (e.g., hydrogen bonds) due to sulfur’s polarizability, as suggested by hydrogen-bonding pattern analyses .
Bromine Positioning and Bioactivity
4-(3-Bromo-2-thienyl)-1,3-thiazol-2-ylamine (CAS 81216-90-2) :
- Bromine is located on the thienyl ring at position 3. This positioning may influence binding to biological targets (e.g., enzymes) by altering steric and electronic profiles.
- Safety data indicate standard handling precautions for brominated organics, including respiratory protection and avoidance of dust inhalation .
- 5-Bromo-4-(thiophen-2-yl)thiazol-2-amine (CAS 81216-84-4): Bromine is directly on the thiazole ring at position 5.
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of the thiazole ring via cyclization reactions involving suitable precursors such as substituted ketones and thiourea or thioamide derivatives.
- Introduction of the 3-bromobenzyl substituent through alkylation or condensation reactions.
- Functional group transformations to install the amine group at the 4-position of the thiazole ring.
Method 1: Cyclization of 3-Bromoacetophenone with Thiourea
One classical and widely used method involves the reaction of 3-bromoacetophenone with thiourea under catalytic conditions to form the thiazole ring, followed by amination at the 4-position.
- Reaction conditions: Iodine as catalyst, reflux in ethanol or similar solvent.
- Mechanism: Thiourea reacts with the α-bromo ketone to form an intermediate thioamide, which cyclizes to the thiazole ring.
- Outcome: Formation of 4-(3-bromophenyl)thiazol-2-amine intermediate, which can be further functionalized to the target compound.
This method is supported by the synthesis of related 4-(4-bromophenyl)-thiazol-2-amine derivatives, which share a similar synthetic route with the 3-bromo analogs.
Method 2: Coupling of 2-Bromo Ketones with Substituted Amines
A more recent and efficient approach involves the coupling of substituted 2-bromo ketones with amines to synthesize substituted thiazol-2-amine derivatives.
- Reaction conditions: Use of potassium carbonate as base, DMF as solvent, reflux for 3-7 hours.
- Substrates: 2-bromo ketones bearing the 3-bromo substituent and substituted amines.
- Yields: Moderate to good yields (typically 50-80%) depending on substituents.
- Advantages: This method offers a facile and versatile route to various substituted thiazoles, including this compound derivatives.
Method 3: One-Pot Three-Component Reaction Using Aromatic Amines, Aliphatic Amines, and Elemental Sulfur
An environmentally friendly and catalyst-free method has been developed for synthesizing 2-substituted benzothiazoles, which can be adapted for this compound.
- Reaction conditions: Heating aromatic amines, aliphatic amines, and elemental sulfur in DMSO at 120-140 °C for 20-24 hours under nitrogen atmosphere.
- Mechanism: Involves double C–S bond formation and cyclization via sulfur insertion.
- Scope: Effective for benzylamines substituted at meta-position with bromine, supporting the synthesis of 3-bromo derivatives.
- Purification: Silica gel chromatography after extraction.
Method 4: Catalytic Cyclization Using Sodium Hydride and DMF
For related fused thiazole derivatives, cyclization is achieved by treating precursors with strong bases like sodium hydride in DMF under reflux, enabling ring closure and formation of thiazole rings.
- This method can be adapted to prepare this compound by starting from appropriate hydrazide or thiol intermediates.
Comparative Data Table of Preparation Methods
| Method No. | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3-Bromoacetophenone + Thiourea | Iodine catalyst, reflux in ethanol | 4-6 hours | 60-75 | Classical method, well-established |
| 2 | 2-Bromo ketones + substituted amines | K2CO3, DMF, reflux | 3-7 hours | 50-80 | Versatile, allows various substitutions |
| 3 | Aromatic amines + aliphatic amines + S8 | DMSO, 120-140 °C, N2 atmosphere | 20-24 hours | Moderate to good | Catalyst-free, green chemistry approach |
| 4 | Hydrazide or thiol intermediates | NaH, DMF, reflux | Several hours | Moderate | Suitable for fused ring systems |
Detailed Research Findings and Notes
- The iodine-catalyzed cyclization (Method 1) is a reliable approach for synthesizing thiazol-2-amine derivatives substituted with bromophenyl groups, confirmed by IR and NMR spectral data showing characteristic thiazole and amine functionalities.
- The coupling of 2-bromo ketones with amines (Method 2) allows for a broad substrate scope, including electron-withdrawing groups like bromine, with potassium carbonate serving as a mild base to promote cyclization.
- The three-component reaction (Method 3) is notable for its environmental friendliness, avoiding catalysts and additives, and uses elemental sulfur as the sulfur source, which is advantageous for sustainable synthesis.
- The sodium hydride-mediated cyclization (Method 4) is useful for complex fused thiazole systems and can be adapted for simpler thiazole derivatives, although it requires careful handling of strong bases and anhydrous conditions.
- Yields vary depending on the substituents and reaction conditions but generally fall within a moderate to good range, with purification typically achieved by column chromatography.
Q & A
Q. What are the standard synthetic routes for 2-(3-Bromo-benzyl)-thiazol-4-ylamine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is typically synthesized via cyclization of a bromobenzyl-substituted thiourea intermediate with α-bromoketones. Key steps include:
- Thiourea Formation : React 3-bromobenzylamine with ammonium thiocyanate in ethanol under reflux (70–80°C, 6–8 hours).
- Cyclization : Treat the thiourea intermediate with α-bromoketones (e.g., bromoacetone) in a polar aprotic solvent (e.g., DMF) at 100–120°C for 12–24 hours.
- Yield Optimization :
- Use catalysts like triethylamine to accelerate cyclization .
- Control temperature to minimize side reactions (e.g., over-bromination).
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.2–7.5 ppm (aromatic protons from bromobenzyl), δ 4.3 ppm (benzyl CH₂), and δ 6.8 ppm (thiazole C-H).
- ¹³C NMR : Signals at ~150 ppm (thiazole C2), 120–140 ppm (aromatic carbons), and 35 ppm (benzyl CH₂) .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks at m/z 283 (C₁₀H₁₀BrN₂S⁺).
- IR Spectroscopy : Stretching bands at ~3300 cm⁻¹ (NH₂), 1600 cm⁻¹ (C=N), and 600 cm⁻¹ (C-Br) .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?
Methodological Answer:
Q. What mechanisms explain discrepancies in reported biological activities of thiazole derivatives like this compound?
Methodological Answer: Contradictions often arise from:
- Structural Analogues : Minor substituent changes (e.g., bromine vs. chlorine) alter binding affinities to targets like kinase enzymes .
- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC₅₀ values.
- Resolution Strategies :
- Standardize assays using OECD guidelines.
- Perform dose-response curves across multiple models.
- Use molecular docking to validate target interactions .
Q. How can researchers resolve contradictions in experimental vs. computational data for this compound’s stability?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Compare experimental decomposition temperatures (~200°C) with DFT-predicated bond dissociation energies.
- Kinetic Studies : Measure hydrolysis rates under varying pH (e.g., 2–10) to validate computational reaction pathways.
- Error Analysis : Quantify deviations using root-mean-square deviations (RMSD) between experimental and simulated spectra .
Methodological Frameworks for Data Analysis
Q. How should researchers design experiments to analyze the compound’s antimicrobial activity while minimizing confounding variables?
Methodological Answer:
- Controlled Assays :
- Use reference strains (e.g., E. coli ATCC 25922) with standardized inoculum sizes (0.5 McFarland).
- Include positive (ciprofloxacin) and negative (DMSO) controls.
- Test solubility in DMSO/PBS to rule out solvent effects .
- Statistical Models : Apply ANOVA with post-hoc Tukey tests to compare zone-of-inhibition diameters across replicates.
Q. What longitudinal study designs are appropriate for assessing the compound’s long-term stability in biological systems?
Methodological Answer:
- In Vitro Models : Incubate the compound in simulated physiological fluids (e.g., SIF/SGF) at 37°C for 0–30 days. Monitor degradation via HPLC.
- In Vivo Models : Administer to rodents and collect plasma/tissue samples at intervals (1, 7, 30 days). Use LC-MS/MS for quantification.
- Data Interpretation : Apply mixed-effects models to account for individual variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
